2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane
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Overview
Description
2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C₁₆H₁₄F₂O₂ and a molecular weight of 276.28 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a bis(4-fluorophenyl)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane typically involves the reaction of bis(4-fluorophenyl)methanol with an epoxidizing agent. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of an epoxidizing agent like epichlorohydrin . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the carbon atoms of the former oxirane ring.
Oxidation: The major products are diols or other oxidized forms.
Reduction: The major products are alcohols.
Scientific Research Applications
2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane involves its reactivity towards nucleophiles due to the strained oxirane ring. The ring-opening reactions lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane
- 2-{[Bis(4-bromophenyl)methoxy]methyl}oxirane
- 2-{[Bis(4-methylphenyl)methoxy]methyl}oxirane
Uniqueness
2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane is unique due to the presence of fluorine atoms, which can influence its reactivity and interactions with other molecules. The fluorine atoms can enhance the compound’s stability and alter its electronic properties compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methoxymethyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNKNFRBIDZMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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